11-Oxomogroside IV A is a natural compound derived from the fruits of Siraitia grosvenorii, commonly known as monk fruit. This compound belongs to a class of triterpene glycosides, which are recognized for their intense sweetness and potential health benefits. Mogrosides, including 11-Oxomogroside IV A, have garnered attention for their antioxidant, anti-inflammatory, and blood glucose modulation effects, making them significant in both food science and pharmacology .
11-Oxomogroside IV A is extracted from the fruit of Siraitia grosvenorii, which is native to southern China and has been used in traditional medicine for centuries. The fruit is known for its sweet taste, attributed largely to the presence of mogrosides. The extraction process typically involves solvent extraction techniques to isolate the mogrosides from the fruit pulp .
Chemically, 11-Oxomogroside IV A is classified as a triterpene glycoside. Its structure consists of a mogrol backbone with sugar moieties attached via glycosidic bonds. This classification places it within a broader category of glycosides that exhibit various biological activities due to their complex structures .
The synthesis of 11-Oxomogroside IV A can be achieved through enzymatic glycosylation processes. These methods utilize specific enzymes known as glycosyltransferases to catalyze the transfer of sugar moieties to the aglycone (mogrol) core.
The molecular formula for 11-Oxomogroside IV A is with a molecular weight of approximately 1123.28 g/mol. The structure features multiple hydroxyl groups and glycosidic linkages that contribute to its sweetness and biological activity.
The primary chemical reaction involving 11-Oxomogroside IV A is its formation through the glycosylation of mogrol using sugar donors such as UDP-glucose. This reaction is catalyzed by specific glycosyltransferase enzymes.
The mechanism by which 11-Oxomogroside IV A exerts its biological effects involves several pathways:
Studies have shown that specific mogrosides exhibit significant changes in biological activity under varying conditions, indicating their potential therapeutic roles .
The biosynthesis of 11-Oxomogroside IV A initiates from the cucurbitane-type triterpenoid backbone mogrol. Key oxidative modifications occur at the C-11 position, a process catalyzed by specialized oxidoreductases. In Siraitia grosvenorii (monk fruit), this oxidation involves a two-step enzymatic conversion:
Biotransformation studies reveal that fungal mycelia (e.g., Ganoderma lucidum) efficiently catalyze this oxidation when fed mogroside substrates. For example, β-glucosidase-rich cultures convert Mogroside V to Mogroside III E, which undergoes subsequent oxidation at C-11 [1] [7]. This highlights the role of microbial enzymes in mimicking or enhancing plant biosynthetic pathways.
Table 1: Key Enzymes in Mogroside Oxidation
Enzyme Class | Function | Substrate Specificity | Product |
---|---|---|---|
Short-chain Dehydrogenases | C-11 dehydrogenation | Mogrol, Mogroside aglycones | 11-Dehydromogrol |
Cytochrome P450s | C-11 hydroxylation/oxidation | Cucurbitadienol derivatives | 11-Oxo intermediates |
β-Glucosidases | Deglycosylation for substrate access | Mogroside V, IV | Mogrol (aglycone) |
Cytochrome P450 monooxygenases (CYPs) are pivotal in introducing oxygen atoms at the C-11 position. Functional genomics studies identify CYP87D18 as the primary enzyme responsible for the C-11 oxidation of cucurbitadienol-type triterpenes in S. grosvenorii [6] [8]. This enzyme exhibits:
CYP87D18 operates in concert with NADPH-cytochrome P450 reductase (CPR), which transfers electrons to enable oxygenation. In vitro assays with recombinant CYP87D18/CPR co-expressed in yeast demonstrate direct conversion of cucurbitadienol to 11-oxo-cucurbitadienol [6] [10]. This CYP is highly expressed during fruit maturation, correlating with 11-oxo-mogroside accumulation [4] [9].
Glycosylation dictates the solubility, stability, and sweetness intensity of mogrosides. UDP-glucosyltransferases (UGTs) attach glucose units to the C-3 and C-24 hydroxyl groups of 11-oxo-mogrol. Key UGTs include:
11-Oxomogroside IV A specifically arises through sequential glycosylation:
Structural analysis shows that α-1,6 linkages at C-3 enhance thermal stability, while β-1,2 linkages at C-24 contribute to sweetness perception [7] [10].
Table 2: Glycosyltransferases in 11-Oxomogroside IV A Biosynthesis
UGT Isoform | Glycosylation Site | Linkage Type | Product |
---|---|---|---|
UGT74AC1 | C-3 OH | β-1-O-glucose | 11-Oxomogroside IA1 |
UGT94D1 | C-24 OH | β-1→2-diglucose | 11-Oxomogroside IIA1 |
UGT98H1 | C-3 glucose extension | α-1→6-glucose | 11-Oxomogroside IV A |
The accumulation of 11-Oxomogroside IV A is developmentally regulated. Metabolic flux studies using ¹³C-labeled sucrose demonstrate:
Environmental factors modulate this flux:
In silico flux balance analysis models predict that engineering the MEP pathway (supplying isoprenoid precursors) coupled with CYP/UGT overexpression could increase 11-oxo-mogroside titers by 40% in heterologous systems [8] [10].
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